molecular formula C37H36N6O5S B2448128 2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide CAS No. 689759-66-8

2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide

カタログ番号 B2448128
CAS番号: 689759-66-8
分子量: 676.79
InChIキー: NVRBQFOTPBAAKQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule with several functional groups. It contains a phenylpiperazine moiety, which is often found in pharmaceuticals and bioactive compounds. The quinazolinone moiety is also a common feature in many bioactive molecules .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The phenylpiperazine and quinazolinone moieties could potentially engage in π-π stacking interactions, which could influence the compound’s conformation and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the carbonyl groups could potentially undergo nucleophilic addition reactions, while the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could enhance its solubility in polar solvents, while the aromatic rings could increase its lipophilicity .

科学的研究の応用

Quinazoline Derivatives in Antihypertensive Research

Quinazoline derivatives, related to the chemical structure , have been studied for their potential in antihypertensive treatments. However, specific compounds in this category were found to lack antihypertensive activity in preliminary pharmacological evaluations (Shiau et al., 1990).

Applications in Anti-Tubercular Therapy

Quinazoline and its derivatives have been explored for their efficacy against tuberculosis. Certain compounds have exhibited significant in vitro anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain (Maurya et al., 2013).

Antioxidant and Antimicrobial Properties

Research on similar quinazoline compounds has indicated their potential as antioxidants and antimicrobials. Some compounds have shown high activity against various bacterial strains and also exhibited significant antioxidant properties (Bassyouni et al., 2012).

Role in CDK Inhibition for Cancer Therapy

Quinazoline derivatives have been investigated for their role as cyclin-dependent kinase (CDK) inhibitors, a significant target in cancer therapy. Certain analogues demonstrated potent inhibition of CDKs, indicating their potential in cancer treatment (Mcintyre et al., 2010).

Contribution to Anti-Inflammatory and Analgesic Medications

Some quinazoline-linked compounds, particularly 1,3,4-oxadiazole derivatives, have been synthesized and evaluated for analgesic and anti-inflammatory activities. These studies have found certain compounds to be effective, suggesting their potential in pain management and inflammation treatment (Dewangan et al., 2016).

将来の方向性

Future research could involve synthesizing this compound and studying its properties in more detail. Potential areas of interest could include its reactivity, its interactions with biological targets, and its potential applications in fields such as medicinal chemistry .

特性

IUPAC Name

2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]-N-(pyridin-3-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H36N6O5S/c1-2-33(34(44)39-22-26-7-6-14-38-21-26)49-37-40-30-20-32-31(47-24-48-32)19-29(30)36(46)43(37)23-25-10-12-27(13-11-25)35(45)42-17-15-41(16-18-42)28-8-4-3-5-9-28/h3-14,19-21,33H,2,15-18,22-24H2,1H3,(H,39,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRBQFOTPBAAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CN=CC=C1)SC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)N6CCN(CC6)C7=CC=CC=C7)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H36N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。